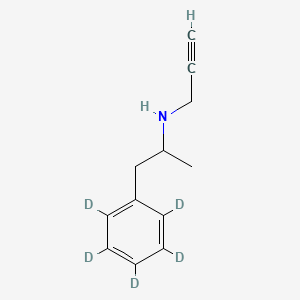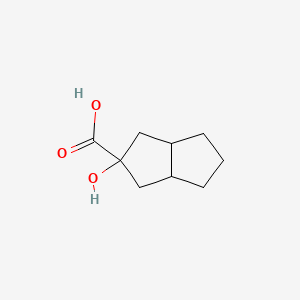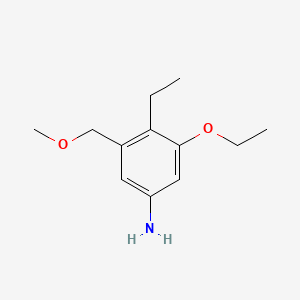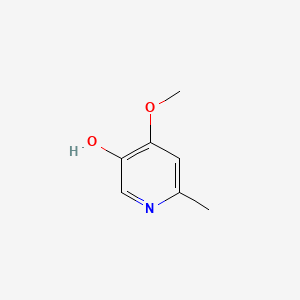
3-Pyridinol, 4-methoxy-6-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinol, 4-methoxy-6-methyl- is a heterocyclic aromatic organic compound. It has gained significant attention in the scientific community due to its potential therapeutic and environmental applications. The compound is characterized by the presence of a pyridine ring substituted with a hydroxyl group at the third position, a methoxy group at the fourth position, and a methyl group at the sixth position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinol, 4-methoxy-6-methyl- can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation. This reaction typically uses a palladium catalyst and boron reagents under mild and functional group tolerant conditions . Another method involves the synthesis of indole derivatives, which are prevalent in selected alkaloids .
Industrial Production Methods
Industrial production methods for 3-Pyridinol, 4-methoxy-6-methyl- often involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are proprietary to the manufacturing companies and are not publicly disclosed.
Analyse Des Réactions Chimiques
Types of Reactions
3-Pyridinol, 4-methoxy-6-methyl- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used to reduce the carbonyl group back to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl positions using reagents like sodium methoxide (NaOCH₃) or methyl iodide (CH₃I).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction can revert it back to an alcohol.
Applications De Recherche Scientifique
3-Pyridinol, 4-methoxy-6-methyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: It is being investigated for its potential therapeutic properties, including its use as an antioxidant and in the treatment of various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Pyridinol, 4-methoxy-6-methyl- involves its interaction with molecular targets and pathways within biological systems. The compound’s hydroxyl group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The methoxy and methyl groups can modulate the compound’s lipophilicity and overall reactivity, affecting its distribution and efficacy within biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Pyridinol, 6-methyl-: This compound has a similar structure but lacks the methoxy group at the fourth position.
5-Hydroxy-2-methylpyridine: Another similar compound with a hydroxyl group at the fifth position instead of the third.
2-Methyl-5-hydroxypyridine: Similar to 3-Pyridinol, 6-methyl-, but with the hydroxyl group at the fifth position.
Uniqueness
3-Pyridinol, 4-methoxy-6-methyl- is unique due to the presence of both a methoxy and a methyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance its antioxidant properties and make it a valuable compound for various applications .
Propriétés
IUPAC Name |
4-methoxy-6-methylpyridin-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-3-7(10-2)6(9)4-8-5/h3-4,9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAKCCPPCPLMKQH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=N1)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
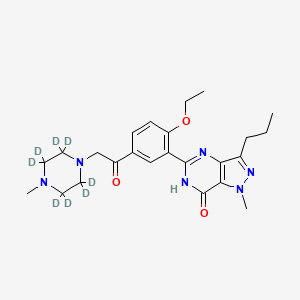



![(?S)-5-[(Dimethylamino)sulfonyl]-?-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-8-hydroxy-2-quinolinepropanoic Acid](/img/structure/B563933.png)
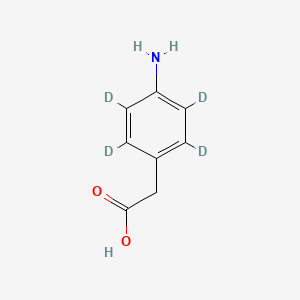
![4-[2-[(3-Ethyl-d5-4-methyl-2-oxo-3-pyrrolin-1-yl)carboxamido]ethyl]benzenesulfonamide](/img/structure/B563938.png)

